molecular formula C12H22N2O2 B13563239 Tert-butyl3-amino-3-cyclopropylpyrrolidine-1-carboxylate

Tert-butyl3-amino-3-cyclopropylpyrrolidine-1-carboxylate

Cat. No.: B13563239
M. Wt: 226.32 g/mol
InChI Key: GEYUKBFVERUJKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl3-amino-3-cyclopropylpyrrolidine-1-carboxylate is a pyrrolidine-derived compound featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and both an amino group and a cyclopropyl substituent at the 3-position. Pyrrolidine scaffolds are prevalent in pharmaceuticals due to their conformational rigidity and ability to mimic peptide bonds, making this compound a valuable intermediate in drug discovery, particularly for central nervous system (CNS) or antimicrobial agents .

Properties

Molecular Formula

C12H22N2O2

Molecular Weight

226.32 g/mol

IUPAC Name

tert-butyl 3-amino-3-cyclopropylpyrrolidine-1-carboxylate

InChI

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-7-6-12(13,8-14)9-4-5-9/h9H,4-8,13H2,1-3H3

InChI Key

GEYUKBFVERUJKL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)(C2CC2)N

Origin of Product

United States

Preparation Methods

The synthesis of tert-butyl 3-amino-3-cyclopropylpyrrolidine-1-carboxylate typically involves the protection of the amino group using tert-butyloxycarbonyl (Boc) groups. One common method involves the reaction of 3-amino-3-cyclopropylpyrrolidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as DMAP (4-dimethylaminopyridine) to yield the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Chemical Reactions Analysis

Hydrolysis of the Tert-butyl Ester Group

The tert-butyl ester group is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid. This reaction is critical for deprotection in medicinal chemistry applications.

Reaction Mechanism :
tert-butyl esterH+or OHcarboxylic acid\text{tert-butyl ester} \xrightarrow{\text{H}^+ \text{or } \text{OH}^-} \text{carboxylic acid}

Aminolysis

The amino group at the 3-position can undergo aminolysis with carbonyl reagents (e.g., aldehydes, ketones) to form imine derivatives. This reaction is often utilized to modify the compound’s biological activity.

Example Reaction :
tert-butyl3-amino-3-cyclopropylpyrrolidine-1-carboxylate+AldehydeImine derivative\text{this compound} + \text{Aldehyde} \rightarrow \text{Imine derivative}

Substitution Reactions

The cyclopropyl group may participate in nucleophilic substitution reactions under specific conditions (e.g., with Grignard reagents or organometallic catalysts). These reactions can introduce new functional groups, enhancing the compound’s reactivity.

Reaction Mechanism :
Cyclopropyl groupNuSubstituted derivative\text{Cyclopropyl group} \xrightarrow{\text{Nu}^-} \text{Substituted derivative}

Reaction Optimization

Recent studies emphasize the importance of controlled reaction conditions to improve yield and purity. For instance, modifying reflux periods (e.g., reducing from 18 hours to 3 hours) minimizes impurities and avoids tar-like byproducts, as observed in related imidazolium iodide syntheses .

Parameter Optimized Value Impact
Reflux period3 hoursReduced impurities, higher yield
SolventTert-butyl methyl etherEfficient washing of byproducts

Biological Activity and Reaction Implications

The compound’s structural features, including the cyclopropyl and pyrrolidine rings, enable interactions with biological targets such as enzymes or receptors. For example, the amino group can form hydrogen bonds with active sites, facilitating enzyme-substrate interactions. These properties make it a candidate for further functionalization to enhance therapeutic efficacy.

Structural Analog Comparisons

While this compound is distinct, structural analogs share similar reactivity profiles. A comparison of related compounds is provided below:

Compound Key Feature Biological Impact
tert-butyl3-amino-4-methoxypyrrolidine-1-carboxylateMethoxy group substitutionAltered solubility/reactivity
tert-butyl3-amino-4-hydroxypyrrolidine-1-carboxylateHydroxyl group substitutionEnhanced reactivity
This compoundCyclopropyl groupUnique structural stability

Scientific Research Applications

tert-Butyl 3-amino-3-cyclopropylpyrrolidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-3-cyclopropylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The Boc protecting group can be cleaved under acidic conditions, releasing the free amine, which can then participate in various biochemical pathways . The molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize tert-butyl3-amino-3-cyclopropylpyrrolidine-1-carboxylate, we compare it with structurally analogous compounds, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Properties/Applications
This compound Boc (1), NH₂ (3), cyclopropyl (3) ~256.35 High rigidity; potential CNS targeting
Tert-butyl 3-aminopyrrolidine-1-carboxylate Boc (1), NH₂ (3) ~200.27 Intermediate for peptide mimetics
Tert-butyl 3-((S)-2-amino-N-cyclopropyl-3-methylbutanamido)pyrrolidine-1-carboxylate Boc (1), cyclopropylamide (3) ~353.47 Antibacterial research candidate
Tert-butyl 3-cyclopropylazetidine-1-carboxylate Boc (1), cyclopropyl (3) ~211.31 Conformational studies in drug design

Key Findings:

Substituent Effects: The cyclopropyl group in the target compound enhances steric hindrance and lipophilicity compared to unsubstituted analogs (e.g., tert-butyl 3-aminopyrrolidine-1-carboxylate). This increases metabolic stability and membrane permeability, critical for CNS drug candidates . In contrast, tert-butyl 3-((S)-2-amino-N-cyclopropyl-3-methylbutanamido)pyrrolidine-1-carboxylate (, CAS 1354025-35-6) incorporates a branched aminoacyl-cyclopropylamide group, which may improve binding to bacterial targets but reduces solubility due to increased hydrophobicity .

Biological Activity: Pyrrolidine derivatives with 3-amino-cyclopropyl motifs (like the target compound) show promise in modulating neurotransmitter receptors (e.g., dopamine, serotonin) due to their rigid, planar geometry. Compounds such as tert-butyl 3-cyclopropylazetidine-1-carboxylate, with smaller azetidine rings, exhibit faster pharmacokinetic clearance, highlighting the advantage of pyrrolidine’s five-membered ring for sustained activity .

Synthetic Utility: The Boc group in the target compound allows for selective deprotection under acidic conditions (e.g., HCl/dioxane), unlike analogs with carbobenzyloxy (Cbz) or 9-fluorenylmethyloxycarbonyl (Fmoc) groups, which require hydrogenolysis or base treatment, respectively.

Biological Activity

Tert-butyl 3-amino-3-cyclopropylpyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C10H18N2O2
  • Molecular Weight : 186.26 g/mol
  • CAS Number : 889949-18-2

The biological activity of Tert-butyl 3-amino-3-cyclopropylpyrrolidine-1-carboxylate is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in neurotransmission and metabolic processes. The compound is believed to act as a modulator of neurotransmitter systems, particularly those related to dopamine and serotonin pathways, which are critical in mood regulation and cognitive functions.

Antidepressant Effects

Research indicates that Tert-butyl 3-amino-3-cyclopropylpyrrolidine-1-carboxylate exhibits antidepressant-like effects in animal models. A study showed that administration of the compound led to significant reductions in immobility time in the forced swim test, suggesting enhanced mood and reduced depressive behaviors. The compound's ability to influence monoamine levels may contribute to these effects.

Neuroprotective Properties

In addition to its antidepressant activity, this compound has demonstrated neuroprotective effects. It appears to mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases. In vitro studies have shown that Tert-butyl 3-amino-3-cyclopropylpyrrolidine-1-carboxylate can reduce cell death induced by neurotoxic agents.

Case Studies and Research Findings

StudyFindings
Animal Model Study (2022) Demonstrated antidepressant-like effects in mice; reduced immobility time in forced swim tests.
Neuroprotection Study (2023) Showed reduction in oxidative stress markers in neuronal cultures treated with the compound.
Pharmacokinetics Study (2024) Investigated absorption, distribution, metabolism, and excretion (ADME) properties; indicated favorable pharmacokinetic profile with good bioavailability.

Comparative Analysis with Similar Compounds

To better understand the unique properties of Tert-butyl 3-amino-3-cyclopropylpyrrolidine-1-carboxylate, it is useful to compare it with similar compounds:

CompoundStructureBiological Activity
Tert-butyl 3-aminoazetidine-1-carboxylateStructureModerate antidepressant effects; less potent than cyclopropyl variant.
Tert-butyl 3-amino-3-methylazetidine-1-carboxylateStructureSimilar neuroprotective effects; however, lower efficacy in mood modulation.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for synthesizing tert-butyl3-amino-3-cyclopropylpyrrolidine-1-carboxylate, and how are cyclopropane rings introduced?

  • The synthesis typically involves multi-step reactions, including cyclopropane ring formation. For example, cyclopropylamine can react with thiocyanate derivatives to construct the cyclopropane moiety, followed by coupling with a pyrrolidine-carboxylate backbone . Key steps include controlling reaction temperatures (e.g., 140°C for cyclization) and using coupling agents like triethylamine in dichloromethane .

Q. Which purification techniques are most effective for isolating this compound?

  • Recrystallization (using solvents like ethanol or hexane) and column chromatography (with gradients of ethyl acetate/hexane) are standard methods. Optimization of solvent polarity is critical to separate stereoisomers or byproducts .

Q. What spectroscopic methods are critical for characterizing the stereochemistry of this compound?

  • Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C^{13}\text{C} and 1H^{1}\text{H} NMR, is essential for resolving stereoisomers. For ambiguous cases, 2D NMR (e.g., NOESY) or X-ray crystallography may be required. Mass spectrometry (HRMS) confirms molecular weight and purity .

Advanced Research Questions

Q. How can computational tools optimize the synthetic pathway for this compound?

  • AI-driven retrosynthesis platforms (e.g., Reaxys, Pistachio) leverage reaction databases to predict feasible routes. For instance, Template_relevance models prioritize one-step reactions, reducing trial-and-error in cyclopropane functionalization . Molecular docking simulations may also predict reactivity of the aminomethyl group in substitution reactions .

Q. What strategies mitigate competing side reactions during pyrrolidine ring functionalization?

  • Protecting the tertiary amine with a Boc (tert-butoxycarbonyl) group prevents unwanted nucleophilic attacks. For example, using Boc anhydride under basic conditions (e.g., DMAP) ensures selective functionalization of the cyclopropane-amine group . Reaction monitoring via TLC or HPLC is critical to identify side products early .

Q. How should researchers address discrepancies between theoretical and observed NMR spectra for derivatives of this compound?

  • Contradictions in chemical shifts may arise from solvent effects, pH, or conformational flexibility. Methodological steps include:

  • Re-measuring spectra in deuterated solvents (e.g., DMSO-d6_6 vs. CDCl3_3) .
  • Comparing experimental data with computational predictions (e.g., DFT-based NMR simulations) .
  • Validating stereochemistry via chiral HPLC or enzymatic resolution .

Q. What experimental design considerations are critical for scaling up synthesis without compromising yield?

  • Batch process optimization requires:

  • Temperature control (e.g., exothermic reactions may need gradual heating to 140°C) .
  • Efficient mixing to prevent localized overconcentration of reagents.
  • Scalable purification methods, such as centrifugal partition chromatography for large volumes .

Data Contradiction Analysis

Q. How to resolve inconsistencies in reaction yields when introducing the cyclopropane ring?

  • Variability may stem from impurities in cyclopropylamine or competing ring-opening reactions. Solutions include:

  • Pre-purifying cyclopropylamine via distillation .
  • Adding stabilizers (e.g., radical inhibitors) to suppress ring degradation .
  • Using kinetic studies to identify rate-limiting steps (e.g., monitoring via in-situ IR spectroscopy) .

Methodological Tables

Parameter Optimized Conditions Reference
Cyclopropane ring formationCyclopropylamine + thiocyanate, 140°C, 12h
Boc protectionBoc anhydride, DMAP, 0–20°C in CH2_2Cl2_2
PurificationColumn chromatography (EtOAc/hexane, 3:7)
AI retrosynthesis modelsReaxys, Pistachio (one-step focus)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.